molecular formula C14H12BrClO2 B7879043 (3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol

(3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol

Cat. No.: B7879043
M. Wt: 327.60 g/mol
InChI Key: MRAHBGIGOJKXHC-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 5-chloro-2-methoxybenzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (3-Bromophenyl)(5-chloro-2-methoxyphenyl)ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromophenyl)(4-chloro-2-methoxyphenyl)methanol
  • (3-Bromophenyl)(5-chloro-3-methoxyphenyl)methanol
  • (3-Bromophenyl)(5-chloro-2-ethoxyphenyl)methanol

Uniqueness

(3-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol is unique due to the specific positioning of the bromine, chlorine, and methoxy groups on the phenyl rings. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-bromophenyl)-(5-chloro-2-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO2/c1-18-13-6-5-11(16)8-12(13)14(17)9-3-2-4-10(15)7-9/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAHBGIGOJKXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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